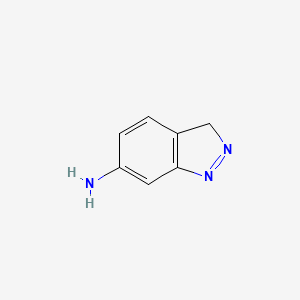

3H-吲唑-6-胺

描述

3H-Indazol-6-amine is a chemical compound that belongs to the indazole class of heterocyclic compounds . It consists of a 6-aminoindazole core structure, which is a bicyclic compound composed of a five-membered nitrogen-containing ring fused to a six-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of 6-substituted aminoindazoles involves the derivatization abilities of the indazole structure. A library of 6-substituted aminoindazoles was synthesized and evaluated for their toxicities on five cancer cell lines . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3H-Indazol-6-amine contains a total of 30 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aromatic), and 1 N azo-derivative(s) .Chemical Reactions Analysis

The chemical reactions of 3H-Indazol-6-amine involve the formation of N–N bonds. A Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Physical And Chemical Properties Analysis

The physical and chemical properties of 3H-Indazol-6-amine include its structure, synthetic routes, and generation methods .科学研究应用

Synthesis of Pharmacologically Active Derivatives

3H-Indazol-6-amine: serves as a core structure for synthesizing various pharmacologically active derivatives. These derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV properties . The versatility of the indazole nucleus allows for the attachment of different functional groups, leading to the creation of novel compounds with potential therapeutic applications.

Anticancer Activity

Indazole derivatives have been extensively studied for their anticancer properties. For instance, certain 3H-Indazol-6-amine derivatives have shown promising inhibitory effects against various cancer cell lines, such as lung, chronic myeloid leukemia, prostate, and hepatoma cells . These compounds can induce apoptosis and affect the cell cycle, potentially offering new avenues for cancer treatment.

FGFR1 Inhibition

The fibroblast growth factor receptor 1 (FGFR1) is a critical target in cancer therapy3H-Indazol-6-amine derivatives have been identified as potent FGFR1 inhibitors, exhibiting significant enzymatic inhibition and anti-proliferative activity . This application is particularly relevant in the context of targeted cancer therapies, where selective inhibition of specific pathways is crucial.

Tyrosine Kinase Inhibition

Some 3H-Indazol-6-amine derivatives function as tyrosine kinase inhibitors. These inhibitors can interfere with signal transduction pathways that are often dysregulated in cancer cells. For example, pazopanib, a derivative of indazole, is an FDA-approved drug for renal cell carcinoma that operates through this mechanism .

Antiproliferative Activity

Indazole derivatives, including those based on 3H-Indazol-6-amine , have been found to possess antiproliferative activity. They can inhibit the growth of neoplastic cell lines at low concentrations, causing a block in the G0–G1 phase of the cell cycle . This property is crucial for developing new chemotherapeutic agents.

Design and Synthesis of Novel Drug Molecules

The indazole nucleus is a common motif in many commercially available drugs. The structural diversity and functional group compatibility of 3H-Indazol-6-amine make it an ideal scaffold for the design and synthesis of novel drug molecules. Researchers utilize this compound to create new drugs with improved efficacy and reduced side effects .

作用机制

Target of Action

The primary target of 3H-Indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism .

Mode of Action

3H-Indazol-6-amine interacts with IDO1, leading to the suppression of the protein’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .

Biochemical Pathways

The primary biochemical pathway affected by 3H-Indazol-6-amine is the kynurenine pathway . By inhibiting IDO1, 3H-Indazol-6-amine disrupts the conversion of tryptophan into kynurenine, which can have downstream effects on various biological processes, including immune regulation and neuromodulation .

Result of Action

The suppression of IDO1 expression by 3H-Indazol-6-amine leads to a potent anti-proliferative activity, as demonstrated in human colorectal cancer cells (HCT116) . This compound also causes a G2/M cell cycle arrest in HCT116 cells .

未来方向

The future directions for 3H-Indazol-6-amine research could involve further development of the compound as a potential anticancer agent . The compound 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising FGFR1 inhibitor, exhibiting good enzymatic inhibition and modest anti-proliferative activity .

属性

IUPAC Name |

3H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOCOTSYVQOIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Indazol-6-amine | |

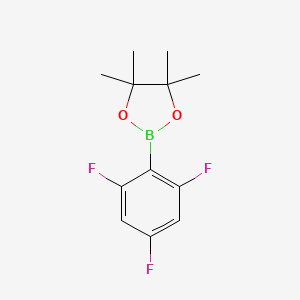

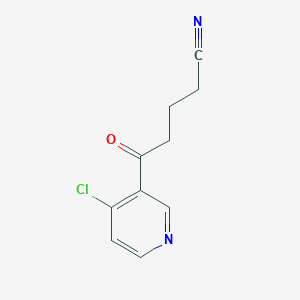

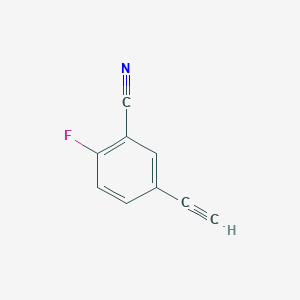

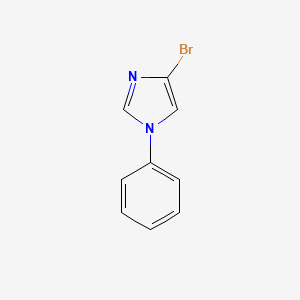

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

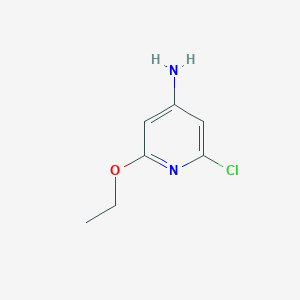

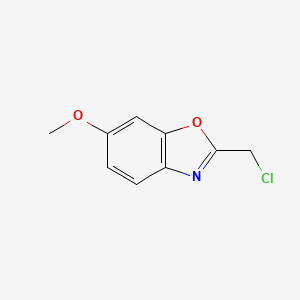

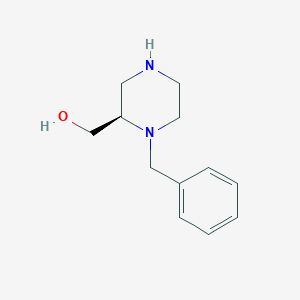

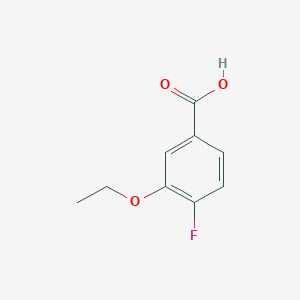

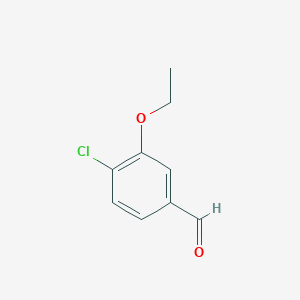

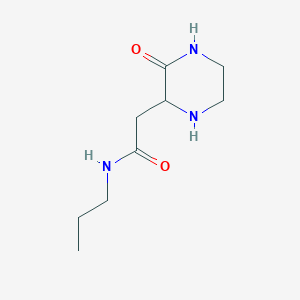

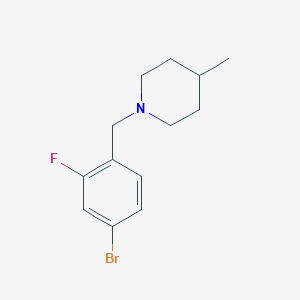

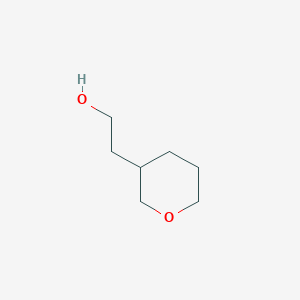

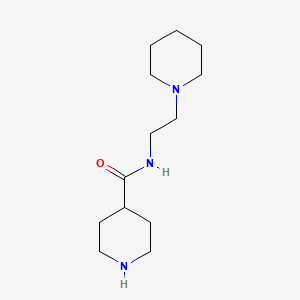

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)